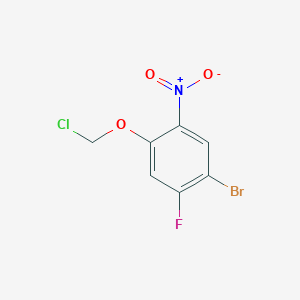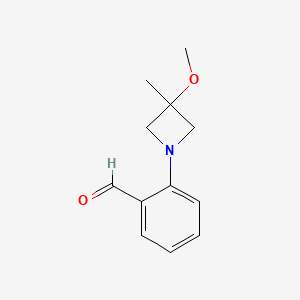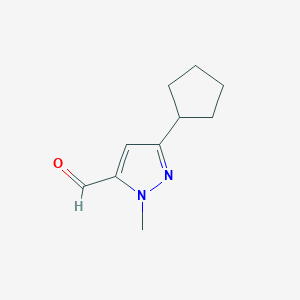
2-Amino-4-(propan-2-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(propan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C₉H₁₉NO It is a cyclohexanol derivative featuring an amino group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(propan-2-yl)cyclohexan-1-ol typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a reaction with isopropylamine to form 4-(propan-2-yl)cyclohexanone.
Reduction: The ketone group in 4-(propan-2-yl)cyclohexanone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride, yielding 4-(propan-2-yl)cyclohexanol.
Amination: The hydroxyl group in 4-(propan-2-yl)cyclohexanol is then converted to an amino group through a reaction with ammonia or an amine source under suitable conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of catalytic hydrogenation for the reduction step.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Oxo-4-(propan-2-yl)cyclohexan-1-ol or 2-Carboxy-4-(propan-2-yl)cyclohexan-1-ol.
Reduction: 2-Alkyl-4-(propan-2-yl)cyclohexan-1-ol.
Substitution: Various substituted cyclohexanol derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Amino-4-(propan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of cyclohexanol derivatives on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(propan-2-yl)cyclohexan-1-ol: A structural isomer with the amino group at a different position.
2-Amino-4-(methyl)cyclohexan-1-ol: A similar compound with a methyl group instead of an isopropyl group.
2-Amino-4-(propan-2-yl)cyclohexan-1-one: A ketone derivative of the compound.
Uniqueness
2-Amino-4-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of both an amino group and an isopropyl group on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2-amino-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-6(2)7-3-4-9(11)8(10)5-7/h6-9,11H,3-5,10H2,1-2H3 |
Clé InChI |
JFLASBFEHGCZDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(C(C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)
![Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)
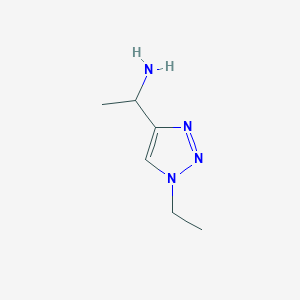
amine](/img/structure/B13161474.png)

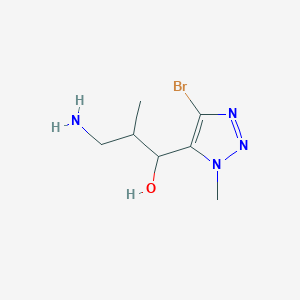
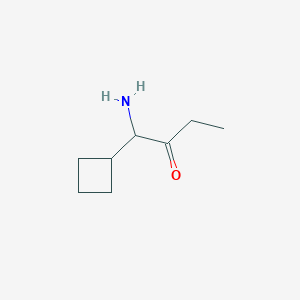

![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
